

CHF-1024: A Technical Guide to the Active Metabolite of Nolomirole

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Compound of Interest

Compound Name: Nolomirole

Cat. No.: B1679826

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Abstract

This technical guide provides a comprehensive overview of CHF-1024, the active metabolite of the prodrug **Nolomirole** (CHF-1035). **Nolomirole** was developed as a dual dopamine D2 and α 2-adrenergic receptor agonist for the potential treatment of heart failure. Upon administration, **Nolomirole** is rapidly hydrolyzed by circulating esterases into its pharmacologically active form, CHF-1024 (5,6-dihydroxy-N-methyl-2-aminotetralin). This document details the pharmacological profile of CHF-1024, including its mechanism of action, and summarizes key preclinical findings. Experimental protocols for relevant assays are provided, and signaling pathways are visualized to facilitate a deeper understanding of its cellular effects.

Introduction

Nolomirole (CHF-1035) is a prodrug designed to deliver its active metabolite, CHF-1024, a potent agonist at both dopamine D2 and α 2-adrenergic receptors.[1] The rationale for developing a dual agonist stems from the potential synergistic effects of activating these two receptor systems in the context of cardiovascular disease, particularly heart failure. Activation of presynaptic D2 and α 2 receptors can inhibit norepinephrine release, thereby reducing sympathetic tone, a key contributor to the pathophysiology of heart failure.[2] This guide focuses on the properties and actions of the active metabolite, CHF-1024.

Pharmacology of Nolomirole and CHF-1024

Nolomirole, chemically known as 5,6-diisobutyryloxy-N-methyl-2-aminotetralin, is rapidly converted to CHF-1024 in the body.^[1] This conversion is a critical step for its pharmacological activity.

Receptor Binding Affinity

While specific binding affinity (K_i) values for CHF-1024 are not readily available in the public domain, the affinity of the enantiomers of the parent prodrug, **Nolomirole**, provides some insight into the target engagement. It is important to note that the affinity of the active metabolite, CHF-1024, may differ.

Receptor	Enantiomer	K_i (nM)
Dopamine D2	(-)	120
Dopamine D2	(+)	2,400
α 2-Adrenergic	(-)	130
α 2-Adrenergic	(+)	1,600

Table 1: Receptor Binding
Affinities of Nolomirole
Enantiomers.^[1]

Pharmacokinetics

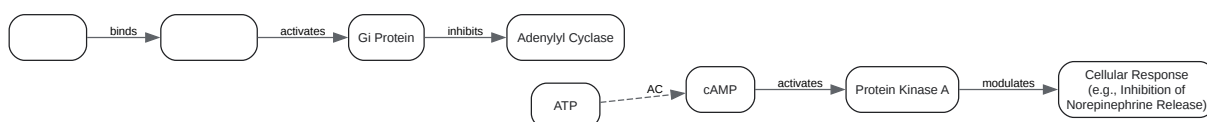
Detailed pharmacokinetic parameters for CHF-1024, such as C_{max} , T_{max} , AUC, and clearance, are not extensively reported in publicly available literature. The elimination half-life of the prodrug, **Nolomirole**, is stated to be 3 hours.^[1] The rapid hydrolysis of **Nolomirole** suggests that the appearance of CHF-1024 in circulation is fast.

Mechanism of Action and Signaling Pathways

CHF-1024 exerts its effects through the simultaneous activation of dopamine D2 and α 2-adrenergic receptors, which are both G protein-coupled receptors (GPCRs) typically coupled to inhibitory G proteins (G_i/o).

Dopamine D2 Receptor Signaling

Activation of D2 receptors by CHF-1024 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of protein kinase A (PKA) and downstream signaling cascades, ultimately influencing neuronal excitability and neurotransmitter release.

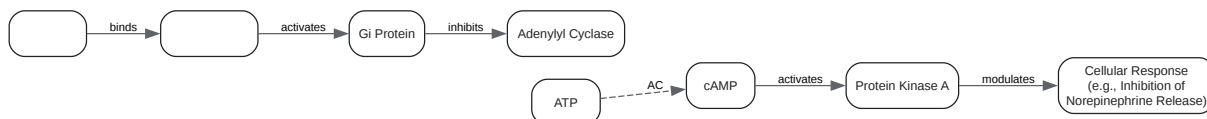


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Dopamine D2 Receptor Signaling Pathway

α 2-Adrenergic Receptor Signaling

Similarly, the activation of α 2-adrenergic receptors by CHF-1024 also couples to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. This pathway is particularly important in the presynaptic inhibition of norepinephrine release from sympathetic nerve terminals.



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α 2-Adrenergic Receptor Signaling Pathway

Preclinical Studies and Key Findings

Preclinical studies in animal models of cardiovascular disease have provided evidence for the therapeutic potential of CHF-1024.

Effects in Pressure Overload-Induced Cardiac Hypertrophy

In a rat model of pressure-overload hypertrophy induced by interrenal aortic stenosis, CHF-1024 demonstrated significant cardiovascular effects.

Parameter	Vehicle	CHF-1024 (highest dose)
Blood Pressure (mmHg)	219 +/- 10	161 +/- 10
Urinary Norepinephrine (μ g/24h)	1.80 +/- 0.18	0.40 +/- 0.14

Table 2: Effects of CHF-1024 in a Rat Model of Pressure Overload.[\[3\]](#)

These findings indicate that CHF-1024 can effectively lower blood pressure and reduce sympathetic nervous system activity, as evidenced by the marked dose-dependent attenuation of urinary norepinephrine excretion.[\[3\]](#) Furthermore, CHF-1024 was shown to blunt left ventricular perivascular fibrosis in this model.[\[3\]](#)

Antiarrhythmic and Electrophysiological Effects

In a rat model of pressure-overload cardiac hypertrophy, CHF-1024 exhibited antiarrhythmic properties and positively influenced myocyte electrical remodeling. Treatment with CHF-1024 abolished the prolongation of action potential duration (APD) observed in hypertrophied hearts and reduced cell width at all tested doses.

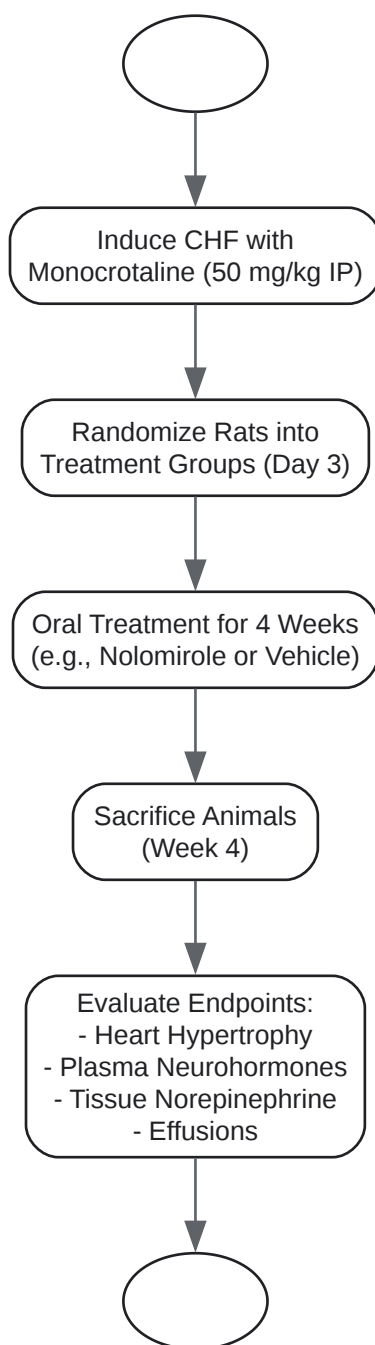
Experimental Protocols

This section provides an overview of the methodologies used in the preclinical evaluation of CHF-1024.

In Vivo Model: Monocrotaline-Induced Congestive Heart Failure in Rats

- Objective: To assess the efficacy of a test compound in a model of congestive heart failure.

- Animal Model: Sprague-Dawley rats.
- Induction of Heart Failure: A single intraperitoneal injection of monocrotaline (50 mg/kg).
- Treatment: Commencing three days after monocrotaline injection, animals are randomly allocated to receive the test compound (e.g., **Nolomirole** 0.25 mg/kg twice daily) or vehicle orally.
- Duration: Treatment continues for four weeks.
- Endpoints: At the end of the study, animals are sacrificed for the evaluation of:
 - Heart hypertrophy (atrial and ventricular weights).
 - Plasma levels of Atrial Natriuretic Peptide (ANP) and aldosterone (determined by radioimmunoassay).
 - Tissue norepinephrine concentration (quantified by high-pressure liquid chromatography).
 - Presence of pleural/peritoneal effusions.[\[2\]](#)



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